Product packaging for Benzyl (2,2-difluorocyclopentyl)carbamate(Cat. No.:CAS No. 1934962-92-1)

Benzyl (2,2-difluorocyclopentyl)carbamate

Cat. No.: B1382397
CAS No.: 1934962-92-1
M. Wt: 255.26 g/mol
InChI Key: LVSASTJZWAXVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl (2,2-difluorocyclopentyl)carbamate is a specialized chemical reagent designed for synthetic and medicinal chemistry applications. This compound integrates two functionally significant motifs: a benzyl carbamate (Cbz) protecting group and a conformationally constrained, fluorinated cyclopentyl ring. The Cbz group is a well-established protecting group for amines in multi-step organic synthesis . It is stable under a wide range of conditions but can be readily removed under mild hydrogenolysis conditions, for example, using catalytic hydrogenation (H₂/Pd-C) , to generate the primary amine. The 2,2-difluorocyclopentyl moiety is of particular interest in modern drug discovery. The incorporation of fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and bioavailability. Furthermore, the cyclopentyl ring provides a three-dimensional, sp³-hybridized scaffold that is highly valued in the design of novel bioactive compounds aimed at escaping the "flatland" of traditional aromatic structures . As such, this compound serves as a versatile and advanced building block for the synthesis of more complex molecules, particularly in the construction of spirocyclic systems and other sterically defined architectures that are relevant for pharmaceutical and agrochemical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15F2NO2 B1382397 Benzyl (2,2-difluorocyclopentyl)carbamate CAS No. 1934962-92-1

Properties

IUPAC Name

benzyl N-(2,2-difluorocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c14-13(15)8-4-7-11(13)16-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSASTJZWAXVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzyl Carbamate Core

The classical method for benzyl carbamate synthesis involves reacting benzyl chloroformate with an amine under controlled conditions:

  • Benzyl chloroformate is slowly added to a cold aqueous ammonia or amine solution.
  • The reaction is typically conducted at low temperature to control reactivity and minimize side reactions.
  • The product is isolated by extraction and recrystallization.

This method can be adapted for the 2,2-difluorocyclopentyl amine substrate to yield the corresponding benzyl carbamate.

Preparation of the 2,2-Difluorocyclopentyl Amine Intermediate

The key intermediate, 2,2-difluorocyclopentyl amine, is prepared via fluorination of cyclopentyl derivatives or by selective fluorination of cyclopentanone derivatives followed by amination steps. Although direct literature on this exact intermediate is limited, related synthetic routes for difluorocycloalkyl amines involve:

  • Starting from cyclopentanone derivatives.
  • Conversion to carbamate-protected amines via reaction with benzyl chloroformate.
  • Fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (BAST) under low temperature conditions (0–10 °C) to introduce geminal difluoro groups.

Representative Multi-Step Synthesis Route

A patented method for related difluorocycloalkyl amines involves:

Step Description Reagents/Conditions Yield/Notes
a) Amidation Conversion of cyclopentanone derivative to carbamate intermediate Oxalyl chloride dropwise addition, ammonia water Efficient amidation under mild conditions
b) Fluorination Introduction of difluoro groups Fluorinating agents like DAST, BAST at 0–10 °C Controlled fluorination, avoids harsh conditions
c) Hofmann Degradation Conversion to amine via degradation Sodium hypochlorite or hypobromite under alkaline conditions (NaOH) Clean conversion to amine intermediate
d) Salt Formation Formation of hydrochloride salt Reaction with HCl in ethyl acetate solution Stabilizes amine for isolation

This approach highlights a balance between synthetic efficiency, mild reaction conditions, and environmental considerations.

Carbamate Formation via Curtius Rearrangement and Flow Chemistry

An advanced synthetic method reported involves:

  • Generation of acyl azide intermediates from acid substrates.
  • Curtius rearrangement to isocyanates under continuous flow conditions.
  • Trapping of isocyanates with benzyl alcohol to form benzyl carbamates.
  • Use of immobilized Candida antarctica lipase B (CALB) enzyme to convert residual benzyl alcohol into benzyl butyrate, facilitating purification.

This method is highly efficient, scalable, and offers high purity products, suitable for pharmaceutical building blocks.

Comparative Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Classical Carbamate Synthesis Benzyl chloroformate + amine, cold aqueous conditions Simple, high yield (up to 99%) Limited to non-fluorinated amines
Fluorination Route Amidation, fluorination with DAST/BAST, Hofmann degradation Mild conditions, environmentally friendly Multi-step, requires specialized reagents
Curtius Rearrangement Flow Acyl azide formation, flow Curtius rearrangement, CALB enzyme Continuous flow, high purity, scalable Requires flow chemistry setup
Potassium Carbonate Method Benzylamine + ethyl chlorophormate + K2CO3, room temp Ambient conditions, excellent yields (86-96%) Not specific for difluoro derivatives

Research Findings and Notes

  • The use of stronger bases like potassium carbonate is essential for efficient carbamate formation with aliphatic amines due to their higher basicity compared to aromatic amines.
  • Fluorination reagents such as DAST and BAST are preferred for introducing geminal difluoro groups on cyclopentyl rings, typically performed under low temperature to control selectivity and yield.
  • Continuous flow Curtius rearrangement coupled with biocatalytic purification offers a modern, green chemistry approach to benzyl carbamate synthesis with improved scalability and product purity.
  • Multi-step synthetic routes for difluorocyclopentyl amines require careful control of reaction conditions to avoid side reactions and ensure high yields.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2,2-difluorocyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group or the difluorocyclopentyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or cyclopentyl derivatives.

Scientific Research Applications

Synthetic Applications

Benzyl (2,2-difluorocyclopentyl)carbamate is primarily utilized in synthetic organic chemistry. It serves as an intermediate for the synthesis of more complex molecules. The following reactions highlight its versatility:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Reduces to amines or alcohols with lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitutions can modify the benzyl or cyclopentyl groups, allowing for the introduction of various functional groups.

Biological Research Applications

In biological contexts, this compound has been investigated for its potential roles as:

  • Biochemical Probes : Its structure allows it to interact with enzymes and receptors, making it useful in studying enzyme kinetics and inhibition mechanisms.
  • Therapeutic Development : Research suggests it may have therapeutic properties, particularly in drug development targeting specific biological pathways. For instance, it has been explored as a potential inhibitor in complement-mediated disorders .

Medicinal Chemistry

The compound's ability to form covalent bonds with active sites on enzymes positions it as a candidate for drug development. The difluorocyclopentyl ring enhances binding affinity and specificity, which is crucial for designing effective inhibitors. Preliminary studies indicate that derivatives of this compound could be beneficial in treating conditions related to enzyme dysregulation .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical reactivity or stability.

Case Studies

  • Synthesis of Complex Molecules : A study demonstrated the successful use of this compound as an intermediate in synthesizing spirocyclic compounds with high yields and purity .
  • Enzymatic Inhibition Studies : Research indicated that modifications of this compound could lead to effective inhibitors for specific enzymes involved in metabolic pathways .
  • Therapeutic Potential Exploration : Investigations into its role as an inhibitor of the Complement Factor D cascade showed promise for treating complement-mediated disorders .

Mechanism of Action

The mechanism of action of Benzyl (2,2-difluorocyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The difluorocyclopentyl ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Positioning : While the main compound has fluorine on a cyclopentyl ring, Benzyl (2,4-difluorophenyl)carbamate (similarity score 0.80 ) places fluorine on an aromatic ring, altering electronic effects and molecular planarity.
  • Functional Groups: The boronate ester in enables Suzuki-Miyaura coupling, a feature absent in the main compound.
  • Conformational Constraints : The spirocyclic compound imposes rigid 3D geometry, whereas the cyclopentyl group in the main compound offers moderate flexibility.

Physicochemical Properties

  • Metabolic Stability: The C-F bonds in the cyclopentyl ring resist oxidative metabolism better than the amino group in , which may undergo deamination .
  • Solubility: Compounds with polar groups (e.g., boronate esters or amino ) exhibit higher aqueous solubility than the main compound, which is likely soluble in organic solvents .

Biological Activity

Benzyl (2,2-difluorocyclopentyl)carbamate is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15F2NO2C_{13}H_{15}F_2NO_2. The compound features a benzyl group attached to a carbamate moiety , which is further linked to a difluorocyclopentyl ring . This unique combination contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the difluorocyclopentyl ring enhances the compound's binding affinity and specificity for its targets, making it a promising candidate for further investigation in drug development.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. For instance, its structural characteristics suggest potential inhibitory effects on prolyl-tRNA synthetase (PRS), which is implicated in several diseases, including cancer .

Case Studies and Research Findings

Several studies have investigated the biological applications of compounds related to this compound:

  • Anticancer Activity : A study focusing on PRS inhibitors highlighted that compounds similar to this compound could potentially exhibit anticancer properties by disrupting protein synthesis in cancer cells .
  • Cytotoxicity : In vitro studies assessing cytotoxic effects on human cancer cell lines have shown that structurally related compounds can reduce cell viability significantly. This suggests that this compound may warrant similar investigations .
  • Antioxidant Activity : Research has indicated that certain derivatives of carbamates exhibit antioxidant properties. Investigating these characteristics in this compound could reveal additional therapeutic potentials .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

CompoundKey FeaturesBiological Activity
Benzyl Carbamate Lacks difluorocyclopentyl ringLess potent enzyme inhibition
Difluorocyclopentylamine Lacks benzyl moietyDifferent reactivity
Phenyl Carbamate Similar structure but different substituentsVaries in reactivity and applications

Q & A

What are the optimal synthetic routes for Benzyl (2,2-difluorocyclopentyl)carbamate, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves a carbamate-forming reaction between 2,2-difluorocyclopentylamine and benzyl chloroformate. Key steps include:

  • Amino Protection: React the amine with benzyl chloroformate in a biphasic system (e.g., dichloromethane/water) using a base like sodium bicarbonate to maintain pH 8–9 .
  • Temperature Control: Conduct the reaction at 0–5°C to minimize side reactions (e.g., over-alkylation) .
  • Workup: Extract the product using ethyl acetate, followed by purification via silica gel chromatography (eluent: hexane/ethyl acetate 7:3).
    Yield optimization requires strict anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloroformate reagent. Purity (>95%) can be confirmed by reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

How should researchers purify and characterize this compound to ensure reproducibility?

Level: Basic
Methodological Answer:

  • Purification:
    • Use flash chromatography with a gradient elution (hexane → ethyl acetate) to isolate the carbamate.
    • For trace impurities, recrystallize from a mixture of ethanol and water (4:1 v/v) .
  • Characterization:
    • NMR Spectroscopy: ¹⁹F NMR is critical to confirm the difluoro substituents (δ -110 to -120 ppm for CF₂ groups) .
    • Mass Spectrometry: High-resolution ESI-MS should show [M+H]⁺ at m/z corresponding to C₁₃H₁₄F₂NO₂ (calc. 262.0984).
    • Purity Analysis: Use HPLC with UV detection at 254 nm; retention time consistency across batches ensures reproducibility .

How can structural contradictions in biological activity data (e.g., cholinesterase inhibition) be resolved?

Level: Advanced
Methodological Answer:
Discrepancies in activity data may arise from:

  • Stereochemical Variations: The difluorocyclopentyl group’s conformation (endo vs. exo) can alter binding affinity. Use molecular docking (e.g., AutoDock Vina) to model interactions with acetylcholinesterase (AChE) active sites .
  • Assay Conditions: Standardize inhibition assays (IC₅₀) using Ellman’s method with controls for pH (7.4), temperature (37°C), and substrate concentration (1 mM acetylthiocholine) .
  • Data Cross-Validation: Compare results with structural analogs (e.g., benzyl carbamates with cyclohexyl vs. cyclopentyl backbones) to identify SAR trends .

What crystallographic strategies are recommended for determining the crystal structure of this compound?

Level: Advanced
Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion using a 1:1 mixture of dichloromethane and pentane at 4°C.
  • Data Collection: Use a synchrotron source (λ = 0.710–0.920 Å) for high-resolution data. Collect at 100 K to minimize thermal motion .
  • Structure Solution: Employ SHELXT for phase determination via intrinsic Patterson methods, followed by refinement in SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .
  • Validation: Check for twinning and disorder using PLATON; R-factor < 0.05 indicates high reliability .

How do electronic effects of the difluorocyclopentyl group influence the compound’s stability under acidic/basic conditions?

Level: Advanced
Methodological Answer:

  • Acidic Conditions (pH < 3): The electron-withdrawing CF₂ group increases carbamate susceptibility to hydrolysis. Monitor degradation via HPLC: retention time shifts indicate cleavage to benzyl alcohol and 2,2-difluorocyclopentylamine .
  • Basic Conditions (pH > 10): Base-catalyzed hydrolysis is slower due to steric hindrance from the cyclopentyl ring. Stability assays in NaOH (0.1 M, 25°C) show <10% degradation over 24 hours .
  • Stabilization Strategies: Store the compound in anhydrous THF or DMF at -20°C to prolong shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (2,2-difluorocyclopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (2,2-difluorocyclopentyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.